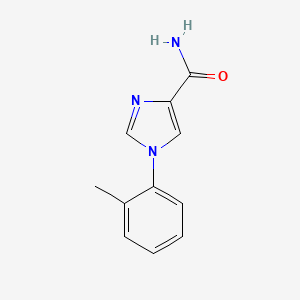

1-(o-Tolyl)-1H-imidazole-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(2-methylphenyl)imidazole-4-carboxamide |

InChI |

InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)14-6-9(11(12)15)13-7-14/h2-7H,1H3,(H2,12,15) |

InChI Key |

DSQUQXNFQVHLEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(N=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 O Tolyl 1h Imidazole 4 Carboxamide and Analogues

General Strategies for Imidazole-4-carboxamide Scaffold Synthesis

The construction of the imidazole-4-carboxamide core can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern catalyzed and energy-assisted methods. These approaches offer flexibility in introducing a wide range of substituents onto the imidazole (B134444) ring.

Condensation Reactions in Imidazole Ring Formation

Condensation reactions are a cornerstone of heterocyclic synthesis, and the formation of the imidazole ring is no exception. A common and historical approach is the Debus-Radziszewski synthesis, which involves the multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. This method allows for the construction of variously substituted imidazoles. While versatile, this method can sometimes result in modest yields and may require harsh reaction conditions.

Another classical approach involves the reaction of α-haloketones with amidines. This method provides a straightforward route to 2,4-disubstituted imidazoles. Furthermore, the reaction of α-hydroxyketones with aldehydes and ammonia offers another pathway to the imidazole core. These condensation strategies, while foundational, have been continually refined to improve yields and expand substrate scope.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including imidazole-4-carboxamides. researchgate.net The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov

One-pot multicomponent reactions are particularly well-suited for microwave synthesis. For instance, the condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can be efficiently carried out under microwave irradiation to afford highly substituted imidazoles. cdnsciencepub.com This approach offers a rapid and efficient means of generating libraries of imidazole derivatives for screening purposes. The solvent-free synthesis of imidazoles under microwave conditions further enhances the green credentials of this methodology. nih.gov

The synthesis of imidazole-4-carboxylates has also been achieved via microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, demonstrating the utility of this technology in more complex reaction cascades. researchgate.net

Ultrasonic Synthesis Methods

Similar to microwave irradiation, ultrasound has been employed to promote the synthesis of imidazole derivatives. Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. chemicalbook.com

The synthesis of 2,4,5-trisubstituted imidazoles has been successfully achieved using ultrasonic irradiation in a one-pot, three-component reaction of a 1,2-diketone, an aldehyde, and ammonium acetate. chemicalbook.com The use of catalysts, such as CoFe2O4@SiO2@(‐CH2)3OWO3H nanocomposite, in conjunction with ultrasound can further improve the efficiency of these transformations. Reports indicate that ultrasound-assisted methods can lead to high yields in significantly shorter reaction times compared to conventional heating.

Direct C-H Arylation for Imidazole-4-carboxamide Derivatives

Direct C-H arylation has become a prominent strategy for the functionalization of heterocyclic compounds, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This method allows for the direct introduction of aryl groups onto the imidazole ring.

Palladium-catalyzed direct C-H arylation has been successfully applied to the synthesis of arylated imidazole-4-carboxamide precursors. For instance, the C-5 arylation of N-substituted imidazoles can be achieved using palladium catalysts with various ligands. Nickel-catalyzed C-H arylation has also been developed as a more cost-effective alternative for the arylation of imidazoles, demonstrating good functional group tolerance. These methods provide a powerful tool for the late-stage functionalization of the imidazole-4-carboxamide scaffold, enabling the rapid synthesis of diverse analogs.

Cycloaddition Reactions (e.g., α-Isocyanoacetates with Imidoyl Chlorides)

Cycloaddition reactions offer a convergent and efficient approach to the synthesis of the imidazole ring. One notable example is the reaction of α-isocyanoacetates with imidoyl chlorides. This [3+2] cycloaddition strategy allows for the construction of highly substituted 1,5-diaryl-1H-imidazole-4-carboxylates.

The reaction proceeds through the initial formation of an anion from the α-isocyanoacetate, which then undergoes a nucleophilic attack on the imidoyl chloride. Subsequent cyclization and elimination lead to the formation of the imidazole ring. This methodology provides a modular approach, as the substituents on both the isocyanoacetate and the imidoyl chloride can be readily varied to generate a library of imidazole-4-carboxylate derivatives.

Targeted Synthesis of 1-(o-Tolyl)-1H-imidazole-4-carboxamide

While general methods provide a toolbox for constructing the imidazole-4-carboxamide scaffold, the targeted synthesis of a specific derivative such as this compound requires a tailored approach. A plausible and efficient synthetic route would involve the N-arylation of a pre-formed imidazole-4-carboxamide or a suitable precursor, followed by amidation if necessary.

A likely synthetic strategy would commence with a commercially available starting material such as ethyl imidazole-4-carboxylate. The key step would be the introduction of the o-tolyl group at the N-1 position of the imidazole ring. This can be achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination reaction. For instance, the reaction of ethyl imidazole-4-carboxylate with 2-iodotoluene (B57078) in the presence of a copper catalyst and a suitable base would yield ethyl 1-(o-tolyl)-1H-imidazole-4-carboxylate.

Table 1: Plausible Reaction Scheme for the Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1. N-Arylation | Ethyl imidazole-4-carboxylate, 2-Iodotoluene | CuI, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | Ethyl 1-(o-tolyl)-1H-imidazole-4-carboxylate |

| 2. Amidation | Ethyl 1-(o-tolyl)-1H-imidazole-4-carboxylate | NH3 (aq. or gas), or formamide, Heat | This compound |

Following the successful N-arylation, the resulting ester, ethyl 1-(o-tolyl)-1H-imidazole-4-carboxylate, would then be converted to the corresponding carboxamide. This transformation can be readily accomplished by treatment with ammonia, either as an aqueous solution or as a gas, or by heating with formamide. This two-step sequence, starting from readily available precursors and employing well-established reaction methodologies, represents a logical and efficient pathway for the targeted synthesis of this compound.

Synthesis of Structurally Related Imidazole Carboxamide Analogues

The versatility of the imidazole core allows for the synthesis of a wide array of analogues through various cyclization and functionalization strategies. These methods enable the creation of diverse chemical libraries for screening and development.

Derivatives Featuring the 1H-Thieno[3,4-d]imidazole-4-carboxamide Scaffold

The 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold is a bicyclic system where a thiophene (B33073) ring is fused to an imidazole ring. The synthesis of derivatives based on this scaffold often involves building the imidazole ring onto a pre-functionalized thiophene precursor. A common approach begins with a suitably substituted thiophene, which undergoes a series of reactions to introduce the necessary amine and carboxylate functionalities. These intermediates then undergo cyclization to form the fused imidazole ring, followed by amidation to yield the final carboxamide derivative.

For instance, the synthesis can start from a diaminothiophene derivative. This compound is then reacted with a carboxylic acid or its derivative under cyclization conditions, often with a dehydrating agent, to form the imidazolone (B8795221) ring. Subsequent functionalization of the thiophene ring or the imidazole nitrogen can be performed to introduce additional diversity. The carboxamide group is typically introduced in the final steps by activating a carboxylic acid precursor and reacting it with an appropriate amine.

| Starting Material | Key Reagents | Reaction Type | Resulting Scaffold |

| Diaminothiophene | Carboxylic acid, Dehydrating agent | Cyclization | 1H-Thieno[3,4-d]imidazolone |

| Thiophene carboxylate | Amines, Coupling agents | Amidation | 1H-Thieno[3,4-d]imidazole-4-carboxamide |

1H-Benzo[d]imidazole-4-carboxamide Derivatives

The synthesis of 1H-benzo[d]imidazole-4-carboxamide derivatives is a well-established field, with numerous methods available for their preparation. nih.govnih.govresearchgate.net A prevalent strategy involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. This reaction, often catalyzed by acid, leads to the formation of the benzimidazole (B57391) ring system. To obtain the 4-carboxamide functionality, the starting o-phenylenediamine must be appropriately substituted.

A series of 2-phenyl-benzimidazole-4-carboxamide derivatives have been synthesized using different saturated nitrogen-containing heterocycles as linker groups. nih.gov In one study, a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were designed and synthesized as potential PARP-1 inhibitors. nih.gov The synthetic route typically involves the initial formation of the benzimidazole core, followed by the elaboration of the carboxamide side chain. This can be achieved by coupling the benzimidazole-4-carboxylic acid with various amines using standard peptide coupling reagents.

| Reactant 1 | Reactant 2 | Key Reaction | Product Class |

| Substituted o-phenylenediamine | Carboxylic acid/aldehyde | Condensation/Cyclization | 1H-Benzo[d]imidazole |

| 1H-Benzo[d]imidazole-4-carboxylic acid | Amine | Amide coupling | 1H-Benzo[d]imidazole-4-carboxamide |

5-Amino-1H-imidazole-4-carboxamide Derivatives

5-Amino-1H-imidazole-4-carboxamide (AICA) is a key intermediate in the de novo biosynthesis of purines. Its chemical synthesis has been extensively studied, with various routes developed from different starting materials. One innovative and efficient synthesis of AICA starts from the commercially available hypoxanthine. acs.org This method involves a one-step hydrolysis process, which is described as having a minimal environmental impact and a significant reduction in production cost. acs.org

Another approach involves the construction of the imidazole ring from acyclic precursors. For example, the reaction of aminomalononitrile (B1212270) with an appropriate orthoester can lead to the formation of a 4-cyano-5-aminoimidazole, which can then be hydrolyzed to the desired carboxamide. The synthesis of AICA hydrochloride has also been reported, providing a stable salt form of the compound. acs.org

| Starting Material | Key Transformation | Product | Reference |

| Hypoxanthine | One-step hydrolysis | 5-Amino-1H-imidazole-4-carboxamide | acs.org |

| Aminomalononitrile | Cyclization with orthoester | 4-Cyano-5-aminoimidazole | - |

| 4-Cyano-5-aminoimidazole | Hydrolysis | 5-Amino-1H-imidazole-4-carboxamide | - |

Asymmetric Imidazole-4,5-dicarboxamide Derivatives

The synthesis of asymmetrically substituted imidazole-4,5-dicarboxamides presents a challenge in selectively functionalizing the two adjacent carboxylic acid groups. nih.govnih.govrsc.orgrsc.orgacs.org A common strategy involves the use of imidazole-4,5-dicarboxylic acid as the starting material. This diacid can be converted to a cyclic anhydride, which can then be opened with a nucleophile (such as an amine) to give a mono-amide, mono-acid. The remaining carboxylic acid can then be coupled with a different amine to yield the asymmetrically substituted dicarboxamide.

In one study, two series of asymmetric imidazole-4,5-dicarboxamide derivatives were prepared through a four-step procedure starting from 2-methylbenzimidazole (B154957) or benzimidazole. nih.gov The process involved oxidation of the benzimidazole derivatives to afford imidazole-4,5-dicarboxylic acid intermediates. nih.gov These intermediates were then further functionalized to produce the target asymmetric dicarboxamides. nih.gov Another approach has focused on the parallel synthesis of a library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides bearing amino acid esters and alkanamide substituents. nih.gov

| Starting Scaffold | Synthetic Strategy | Key Intermediate | Product |

| Imidazole-4,5-dicarboxylic acid | Sequential amidation | Mono-amide, mono-acid | Asymmetric imidazole-4,5-dicarboxamide |

| 2-Methylbenzimidazole | Oxidation, then sequential amidation | Imidazole-4,5-dicarboxylic acid | Asymmetric imidazole-4,5-dicarboxamide |

Regioselective Synthetic Pathways for Imidazole-4-carboxamides

Achieving regioselectivity in the synthesis of substituted imidazoles is crucial for obtaining the desired isomer. acs.orgnih.govnih.govrsc.org Various methods have been developed to control the placement of substituents on the imidazole ring. One approach involves the use of directing groups that favor the formation of a specific regioisomer.

A simple and efficient method for the regiocontrolled synthesis of a variety of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported. acs.orgnih.gov This method starts from 2-hydroxybenzylidene imines and aromatic aldehydes. acs.orgnih.gov The presence of the 2-hydroxyaryl moiety was found to control the reaction mechanism, guiding it towards the formation of the desired imidazole derivatives. acs.orgnih.gov Another strategy for the regioselective synthesis of 1,4-disubstituted imidazoles involves a double aminomethylenation of a glycine (B1666218) derivative to yield a 2-azabuta-1,3-diene, followed by a transamination/cyclization with an amine nucleophile. rsc.org

| Strategy | Key Feature | Reactants | Product |

| Directing Group | 2-hydroxyaryl moiety | 2-Hydroxybenzylidene imines, Aromatic aldehydes | 1,2,5-Trisubstituted-1H-imidazole-4-carboxamides |

| Cyclization Control | 2-azabuta-1,3-diene intermediate | Glycine derivative, Amine | 1,4-Disubstituted imidazoles |

In Vitro Biological Activities of 1 O Tolyl 1h Imidazole 4 Carboxamide Derivatives

Enzyme Inhibition Profiles

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitory Activity

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway, a mechanism for repairing single-strand DNA breaks. Inhibitors of PARP-1 have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. A series of 2-phenyl-benzimidazole-4-carboxamide derivatives, which share a similar carboxamide moiety with 1-(o-Tolyl)-1H-imidazole-4-carboxamide, have been evaluated for their PARP-1 inhibitory activity.

One study synthesized a series of these derivatives with varying saturated nitrogen-containing heterocycles as linker groups. The results showed that several of these compounds exhibited potent PARP-1 enzyme inhibitory activity, with IC50 values in the nanomolar range. For instance, compound 6b was found to be a particularly potent inhibitor of PARP-1, with an IC50 of 8.65 nM, which is comparable to the well-known PARP inhibitors Veliparib (IC50 = 15.54 nM) and Olaparib (IC50 = 2.77 nM). nih.gov Another compound from this series, 6m , also demonstrated significant, though less potent, inhibitory activity. nih.gov

In a separate study, another series of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were synthesized and evaluated. Among these, furan (B31954) ring-substituted derivatives showed promising PARP-1 inhibitory activity. Compound 14p displayed the strongest inhibitory effect on the PARP-1 enzyme, with an IC50 of 0.023 μM, an activity level close to that of Olaparib. nih.gov

| Compound | PARP-1 IC50 (nM) | Reference |

|---|---|---|

| 6b | 8.65 | nih.gov |

| 14p | 23 | nih.gov |

| Veliparib (Reference) | 15.54 | nih.gov |

| Olaparib (Reference) | 2.77 | nih.gov |

Adenosine (B11128) Deaminase (ADA) Inhibitory Activity

Adenosine deaminase (ADA) is an enzyme involved in purine (B94841) metabolism, catalyzing the deamination of adenosine to inosine. Inhibition of ADA can lead to an increase in adenosine levels, which can have various physiological effects, including anti-inflammatory responses. A series of erythro-1-(2-hydroxy-3-nonyl)imidazole derivatives have been synthesized and evaluated for their ADA inhibitory activity.

By simplifying the structure of known ADA inhibitors, researchers found that compounds with the imidazole-4-carboxamide scaffold retained significant inhibitory activity. The most potent compound in this series was erythro-1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide , which exhibited a Ki of 3.53 x 10-8 M. nih.gov This potency is attributed to the presence of both hydrogen bond donor and acceptor sites, which are crucial for interaction with the enzyme's active site. nih.gov Further research led to the synthesis of 1-(1-hydroxy-4-phenylbutan-2-yl)-1H-imidazole-4-carboxamide , which showed a Ki value of 5.9 µM and good oral bioavailability. nih.gov Another potent derivative, 1-((1R,2S)-2-hydroxy-1-(2-(1-naphthyl)ethyl)propyl)-1H-imidazole-4-carboxamide (FR234938) , was identified as a competitive and not tight-binding ADA inhibitor with a Ki of 3.6 nM. nih.gov

| Compound | ADA Ki | Reference |

|---|---|---|

| erythro-1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide | 35.3 nM | nih.gov |

| 1-(1-hydroxy-4-phenylbutan-2-yl)-1H-imidazole-4-carboxamide | 5.9 µM | nih.gov |

| FR234938 | 3.6 nM | nih.gov |

HIV-1 Integrase (IN) and LEDGF/p75 Protein-Protein Interaction Modulation

HIV-1 integrase (IN) is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It facilitates the integration of the viral DNA into the host cell's genome. The interaction between HIV-1 IN and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) is crucial for this process, making it an attractive target for antiretroviral drug development. A novel class of allosteric inhibitors, 5-carbonyl-1H-imidazole-4-carboxamides, has been identified that can inhibit the HIV-1 integrase-LEDGF/p75 interaction in vitro. nih.gov

These compounds act by binding to the LEDGF/p75 binding pocket on the integrase, thereby preventing the protein-protein interaction necessary for viral integration. nih.govmdpi.com This allosteric inhibition offers a promising approach to overcoming resistance to traditional integrase inhibitors that target the enzyme's catalytic site. nih.govmdpi.com Through a high-throughput screening approach, novel 5-carbonyl-1H-imidazole-4-carboxamides were identified and subsequently optimized through structure-activity relationship studies to enhance their potency and selectivity. nih.gov

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, as it processes viral polyproteins into functional proteins. This makes it a prime target for the development of antiviral therapies for COVID-19. A study exploring asymmetric imidazole-4,5-dicarboxamide derivatives has shown their potential as SARS-CoV-2 Mpro inhibitors.

Fourteen derivatives were designed and synthesized, and their inhibitory activity was evaluated in vitro. Among these, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) exhibited the highest potency against the SARS-CoV-2 main protease, with an IC50 of 4.79 ± 1.37 μM. nih.gov Enzyme kinetic studies revealed that this compound acts as a competitive inhibitor, suggesting that it interacts with the active site of the Mpro enzyme. nih.gov Other derivatives in the series also showed inhibitory activity, though to a lesser extent. nih.gov

| Compound | SARS-CoV-2 Mpro IC50 (µM) | Reference |

|---|---|---|

| 5a2 | 4.79 ± 1.37 | nih.gov |

| 5a6 | 22.86 ± 8.4 | nih.gov |

| 5b6 | 44.2 ± 4.61 | nih.gov |

| Ebselen (Reference) | 0.04 ± 0.013 | nih.gov |

Anti-proliferative Activities in In Vitro Cell Models

Efficacy Against Cancer Cell Lines (e.g., BRCA-deficient cell lines)

The anti-proliferative activities of imidazole-4-carboxamide derivatives have been investigated in various cancer cell lines. The PARP-1 inhibitors mentioned earlier, which are structurally related to this compound, have shown particular efficacy against cancer cells with deficiencies in the BRCA1 or BRCA2 genes. This is due to the concept of synthetic lethality, where the inhibition of PARP-1 in cells that already have a compromised DNA repair system (due to BRCA mutations) leads to cell death.

The 2-phenyl-benzimidazole-4-carboxamide derivative 6m exhibited strong anti-proliferation activity against the BRCA-1 mutant MDA-MB-436 cell line, with an IC50 of 25.36 ± 6.06 μM, which is comparable to Olaparib (IC50 = 23.89 ± 3.81 μM). nih.gov In another study, the 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives 14p and 14q also displayed good antiproliferation activity on MDA-MB-436 cells, with IC50 values of 43.56 ± 0.69 μM and 36.69 ± 0.83 μM, respectively. nih.gov Notably, these compounds were inactive against the wild-type MCF-7 cell line, indicating a selective targeting of BRCA-deficient cells. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6m | MDA-MB-436 (BRCA-1 mutant) | 25.36 ± 6.06 | nih.gov |

| 14p | MDA-MB-436 (BRCA-1 mutant) | 43.56 ± 0.69 | nih.gov |

| 14q | MDA-MB-436 (BRCA-1 mutant) | 36.69 ± 0.83 | nih.gov |

| Olaparib (Reference) | MDA-MB-436 (BRCA-1 mutant) | 23.89 ± 3.81 | nih.gov |

In Vitro Antimicrobial Spectrum

Derivatives of 1H-imidazole-4-carboxamide have been the subject of numerous studies to determine their efficacy against a variety of pathogenic microorganisms. These investigations have revealed a broad spectrum of activity, encompassing antibacterial, antifungal, and antiviral properties.

Antibacterial Efficacy Against Pathogenic Microorganisms

The antibacterial potential of imidazole (B134444) derivatives has been well-documented, with various studies demonstrating their activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov A series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives were synthesized and assessed for their in vitro antibacterial capabilities. nih.gov Among the tested compounds, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole showed the most significant activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL. nih.gov However, the synthesized compounds displayed no significant activity against Gram-negative bacteria at concentrations of 64 µg/mL or less. nih.gov

In another study, newly synthesized 4-carboxylic imidazole derivatives were screened against several pathogenic bacterial species, including Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii, revealing good antimicrobial activity. researchgate.net Further research into 1-methyl-4-nitro-1H-imidazole derivatives also highlighted their potent activity against clinical isolates of Helicobacter pylori. Two compounds, in particular, demonstrated an MIC of 2 µg/mL, which was four times more active than the reference drug, metronidazole. nih.gov

| Derivative Class | Bacterial Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 µg/mL | nih.gov |

| 5-substituted 1-methyl-4-nitro-1H-imidazoles | Gram-negative bacteria | >64 µg/mL | nih.gov |

| Specific 1-methyl-4-nitro-1H-imidazole derivatives (compounds 10 & 11) | Helicobacter pylori (15 clinical isolates) | 2 µg/mL | nih.gov |

| 4-carboxylic imidazole derivatives | Staphylococcus aureus | Good Activity | researchgate.net |

| 4-carboxylic imidazole derivatives | Pseudomonas aeruginosa | Good Activity | researchgate.net |

| 4-carboxylic imidazole derivatives | Acinetobacter baumannii | Good Activity | researchgate.net |

Antifungal Efficacy

The antifungal properties of this chemical family have also been investigated, with notable results against various fungal pathogens. Studies on N-cyano-1H-imidazole-4-carboxamide derivatives showed that most of the synthesized compounds possessed good, selective antifungal activity against Rhizoctonia solani. nih.gov One compound from this series was identified as a particularly promising candidate, exhibiting an EC₅₀ of 2.63 μg/mL against this fungus. nih.gov In other research, 4-carboxylic imidazole derivatives were tested against the opportunistic human pathogen Candida albicans and were found to possess good antifungal activity. researchgate.net

| Derivative Class | Fungal Strain | Activity Metric (EC₅₀) | Reference |

|---|---|---|---|

| N-cyano-1H-imidazole-4-carboxamide derivative (compound 12h) | Rhizoctonia solani | 2.63 µg/mL | nih.gov |

| 4-carboxylic imidazole derivatives | Candida albicans | Good Activity | researchgate.net |

Antiviral Efficacy (e.g., Anti-norovirus, Anti-HIV-1)

The imidazole core is a key feature in many antiviral compounds. nih.gov Within the imidazole-4-carboxamide class, significant anti-HIV-1 activity has been identified. A high-throughput screening program identified 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid as a selective and potent inhibitor of the interaction between the HIV-1 integrase (IN) and the LEDGF/p75 host protein, which is crucial for viral replication. nih.gov This compound demonstrated an IC₅₀ value of 6 ± 4 μM. nih.gov This discovery led to the synthesis of a library of 5-carbonyl-1H-imidazole-4-carboxamide inhibitors designed to disrupt this key protein-protein interaction, thereby inhibiting HIV-1 replication. nih.gov While the broader class of imidazole derivatives has been investigated against various viruses, specific data on the anti-norovirus activity of this compound derivatives is not extensively detailed in the reviewed literature.

| Derivative | Viral Target | Mechanism | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | HIV-1 | Inhibition of HIV-1 IN - LEDGF/p75 interaction | 6 ± 4 μM | nih.gov |

Other Investigated In Vitro Biological Activities

Beyond their antimicrobial properties, derivatives of this compound have been explored for other biological functions, including immunomodulation and plant growth regulation.

Immunomodulatory Effects on Macrophages and Dendritic Cells

Recent discoveries have highlighted the potential of heterocyclic carboxamide lipids to modulate immune responses. Studies have shown that single-tailed heterocyclic carboxamide lipids can preferentially modulate macrophages but not dendritic cells. nih.gov This modulation occurs through interference with sphingosine-1-phosphate-related pathways, leading to an increase in interferon alpha expression. nih.gov This specific targeting of macrophages suggests a potential for developing cell-type-specific immunomodulatory agents. The interplay between macrophages and dendritic cells is critical for a coordinated immune response, and the ability of these compounds to selectively influence one cell type over the other presents a novel avenue for therapeutic intervention in inflammatory diseases. nih.gov

Plant Growth Regulating Activity (e.g., Root and Shoot Elongation)

Interestingly, the parent compound, imidazole-4-carboxamide (ICA), has been identified as a "fairy chemical" involved in the "fairy ring" phenomenon, where fungi regulate plant growth in distinctive circular patterns. cdnsciencepub.comnih.gov ICA was isolated from the fairy ring-forming fungus Lepista sordida and was found to inhibit the growth of turfgrass and rice seedlings in laboratory settings. nih.gov Paradoxically, in a greenhouse experiment, ICA led to a 26% increase in rice grain yield compared to the control group. nih.gov

Recognizing the inherent plant growth inhibitory activity of ICA, researchers synthesized a series of derivatives to explore their structure-activity relationships. cdnsciencepub.comresearchgate.net The evaluation of these new compounds for their effects on root and shoot elongation in rice revealed that a number of the derivatives unexpectedly promoted elongation, demonstrating a switch from inhibitory to growth-promoting activity. cdnsciencepub.comresearchgate.net

| Compound | Plant | Observed Effect | Reference |

|---|---|---|---|

| Imidazole-4-carboxamide (ICA) | Turfgrass, Rice Seedling | Growth Inhibition | nih.gov |

| Imidazole-4-carboxamide (ICA) | Rice (Greenhouse) | Increased Grain Yield (+26%) | nih.gov |

| Arylated ICA Derivatives | Rice | Root and Shoot Elongation | cdnsciencepub.comresearchgate.net |

Role as Substrates for DNA Polymerases

A notable study focused on 1-(2-deoxy-β-d-erythro-pentofuranosyl)-imidazole-4-hydrazide (dYNH2), a nucleoside analogue featuring an imidazole core with a modification at the 4-carboxamide position. The 5'-triphosphate derivative of this compound, dYNH2TP, was synthesized and evaluated as a substrate for several DNA polymerases in primer extension reactions. nih.gov

The results indicated that dYNH2TP was successfully incorporated into DNA by certain DNA polymerases. Specifically, Klenow Fragment (exo–) and Vent (exo–) DNA polymerases were capable of utilizing dYNH2TP as a substrate. nih.gov These polymerases incorporated a single dYNH2 monophosphate opposite each of the four canonical bases (A, T, G, and C) in the template strand. The efficiency of this incorporation was found to be dependent on the template base, with the highest efficiency observed opposite adenine (B156593) and thymine (B56734), followed by guanine, and was least efficient opposite cytosine. nih.gov

Interestingly, after the incorporation of dYNH2, significant elongation of the DNA strand was observed, irrespective of the base pair formed between dYNH2 and the template nucleobase. nih.gov This suggests that the modification is tolerated by the polymerase for subsequent extension steps.

In contrast, other DNA polymerases tested, including T4, Pwo, Tli, T7 DNA polymerase, and T7 Sequenase, did not show any incorporation of the analogue. DNA polymerases such as Pfu, Taq, and Tth demonstrated only partial and inefficient incorporation, primarily opposite a thymine in the template. nih.gov

The mutagenic potential of dYNH2TP was also assessed through PCR amplification using Vent (exo–) DNA polymerase. The results showed that dYNH2TP was preferentially incorporated as an analogue of dATP or dGTP and led to misincorporations at a frequency of approximately 2 x 10-2 per base per amplification cycle, resulting in a high proportion of transversions. nih.gov

These findings highlight that imidazole-based nucleoside triphosphates can act as substrates for specific DNA polymerases, paving the way for the enzymatic synthesis of DNA containing modified imidazole functionalities.

Table 1: DNA Polymerase Substrate Activity of 1-(2-deoxy-β-d-erythro-pentofuranosyl)-imidazole-4-hydrazide-5'-O-triphosphate (dYNH2TP)

| DNA Polymerase | Substrate Activity | Efficiency of Incorporation Opposite Template Base |

|---|---|---|

| Klenow Fragment (exo–) | Yes | A ≈ T > G > C |

| Vent (exo–) | Yes | A ≈ T > G > C |

| T4 | No | N/A |

| Pwo | No | N/A |

| Tli | No | N/A |

| T7 | No | N/A |

| T7 Sequenase | No | N/A |

| Pfu | Partial | Partial incorporation opposite T |

| Taq | Partial | Partial incorporation opposite T |

Mechanism of Action Studies for 1 O Tolyl 1h Imidazole 4 Carboxamide and Analogues

Molecular Binding Modes and Intermolecular Interactions

The biological activity of 1-(o-Tolyl)-1H-imidazole-4-carboxamide and its analogues is fundamentally determined by their molecular structure and the non-covalent interactions they form with their biological targets. These interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, dictate the binding affinity and specificity of these compounds.

Hydrogen bonding is a critical factor in the molecular recognition of imidazole-4-carboxamide derivatives by their biological targets. The imidazole (B134444) ring itself possesses both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) capabilities, allowing for the formation of robust intermolecular hydrogen-bonding networks. rsc.orgresearchgate.net Studies on related imidazole-containing compounds have demonstrated the importance of these interactions in defining their biological function. For instance, in the crystal structure of 2-p-Tolyl-4,5-dihydro-1H-imidazole, neighboring molecules are linked by intermolecular N-H···N hydrogen bonds, forming one-dimensional infinite chains. nih.gov

The aromatic nature of the tolyl and imidazole rings in this compound facilitates pi-pi stacking and hydrophobic interactions, which are significant contributors to the stability of ligand-receptor complexes. Pi-pi stacking can occur between the imidazole ring and aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a protein's binding pocket. Studies on 5-amino-1-alkylimidazole-4-carboxamides have shown both anti-parallel and syn-parallel π–π stacking between imidazole units. researchgate.net The distance and orientation of these stacking interactions are influenced by the substituents on the imidazole ring.

The nitrogen atoms of the imidazole ring in this compound can act as ligands for metal ions, leading to the formation of coordination complexes. Imidazole and its derivatives are known to coordinate with a variety of transition metals, such as Cr(III), Co(II), and Zn(II), typically through the pyridine-like nitrogen atom. azjournalbar.comresearchgate.net This coordination ability is a key feature of the imidazole moiety and can be relevant to the compound's mechanism of action, particularly in the context of metalloenzymes.

While specific studies on the coordination complexes of this compound were not prominent in the reviewed literature, the general principles of imidazole coordination chemistry are well-documented. For instance, 1H-imidazole-4-carboxylic acid has been shown to form complexes with various metal ions, acting as an N/O donor with versatile coordination behaviors. researchgate.net The formation of such coordination linkages can be critical for the inhibition of metalloenzymes or for the structural organization of supramolecular assemblies.

Enzymatic Inhibition Mechanisms

Derivatives of imidazole-4-carboxamide have been investigated as inhibitors of various enzymes, with a notable focus on Poly(ADP-ribose) polymerase (PARP). The mechanism of inhibition often involves competitive binding at the enzyme's active site, driven by the intermolecular interactions discussed previously.

Several studies have highlighted the potential of benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. nih.govnih.gov These compounds typically compete with the natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+), for the catalytically active site of the PARP enzyme. frontiersin.org The inhibition of PARP is a clinically relevant strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways. frontiersin.org

Molecular docking studies have provided insights into the binding modes of these inhibitors. For instance, the binding of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives to PARP-1 is stabilized by essential hydrogen bond formations. nih.gov Although these are benzimidazole (B57391) derivatives, the shared carboxamide moiety suggests a similar binding interaction pattern could be expected for imidazole-4-carboxamide analogues.

The following table summarizes the PARP inhibitory activity of some representative benzimidazole-4-carboxamide derivatives, which serve as structural analogues to this compound.

| Compound | PARP-1 IC50 (µM) | Reference |

|---|---|---|

| Compound 14p (a furan (B31954) ring-substituted benzimidazole-4-carboxamide) | 0.023 | nih.gov |

| Compound 10a (a 2-substituted 1H-benzo[d]imidazole-4-carboxamide) | Potent (single-digit nanomolar range) | nih.gov |

| Compound 11e (a 2-substituted 1H-benzo[d]imidazole-4-carboxamide) | Potent (double-digit nanomolar range) | nih.gov |

Beyond PARP, imidazole-4-carboxamide derivatives have also been explored as inhibitors of other enzymes, such as adenosine (B11128) deaminase. tandfonline.com

Cellular Pathway Modulation

The biological effects of this compound and its analogues extend to the modulation of cellular signaling pathways. A particularly significant area of research is the activation of innate immune responses.

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons and other pro-inflammatory cytokines. Pharmacological activation of the STING pathway is a promising strategy for cancer immunotherapy. nih.gov

Recent studies have identified non-nucleotide small molecules, including amidobenzimidazole derivatives, as potent STING agonists. acs.org These compounds can activate the STING receptor, leading to downstream signaling events that promote an anti-tumor immune response. For example, certain amidobenzimidazole STING agonists have been shown to significantly increase the protein and mRNA levels of IFN-β, CXCL10, and IL-6. acs.org Furthermore, some 3-(fluoro-imidazolyl)pyridazine derivatives have been discovered as potent STING agonists with antitumor activity. acs.org

While direct evidence for the activation of the STING pathway by this compound is not yet available, the structural similarities to known imidazole-based STING agonists suggest that this is a plausible mechanism of action that warrants further investigation. The activation of STING by such compounds could lead to the recruitment and activation of immune cells within the tumor microenvironment, thereby enhancing anti-tumor immunity. nih.govnih.gov

The following table presents data on the STING activation by representative imidazole and benzimidazole derivatives.

| Compound Class | Observed Effect | Reference |

|---|---|---|

| Amidobenzimidazole derivatives (e.g., 16g, 24b, 24e) | Increased protein and mRNA levels of IFN-β, CXCL10, and IL-6 | acs.org |

| 3-(Fluoro-imidazolyl)pyridazine derivative (Compound A4) | Potent STING activation with an EC50 value of 0.06 ± 0.003 µM in THP1-Blue ISG cells | acs.org |

| Macromolecular diABZI (dimeric-amidobenzimidazoles) conjugates | Elicited STING activation in vitro | nih.gov |

IκB Kinase ε (IKKε) Activation

IκB Kinase ε (IKKε) is a serine/threonine-protein kinase that plays a crucial role in the regulation of inflammatory responses. It is a key component of the signaling pathways that lead to the activation of transcription factors, such as nuclear factor-kappa B (NF-κB), which in turn regulate the expression of a wide range of genes involved in inflammation and immunity. The activation of IKKε is a critical step in the cellular response to various stimuli, including viral and bacterial infections. While the direct activation of IKKε by this compound has not been extensively documented in publicly available research, the imidazole scaffold is a common feature in many kinase inhibitors, suggesting that compounds of this class have the potential to interact with IKKε.

Inhibition of Intracellular Viral Replication

The search for novel antiviral agents has led to the investigation of various heterocyclic compounds, including those with an imidazole core. The inhibition of intracellular viral replication is a key strategy in combating viral infections. This can be achieved through various mechanisms, such as targeting viral enzymes essential for replication or interfering with host cell factors that the virus hijacks for its own propagation.

Research into compounds structurally related to this compound has shown promise in this area. For instance, a class of 5-carbonyl-1H-imidazole-4-carboxamide analogues has been identified as inhibitors of HIV-1 integrase, a crucial enzyme for the virus's replication cycle. researchgate.net Another study highlighted a thiazole-5-carboxamide derivative, GPS491, which demonstrated broad-spectrum antiviral activity by inhibiting the replication of HIV-1, adenovirus, and coronaviruses through the alteration of viral RNA processing and accumulation. nih.govmdpi.com

| Compound Class | Virus | Mechanism of Action | Reference |

|---|---|---|---|

| 5-carbonyl-1H-imidazole-4-carboxamide analogues | HIV-1 | Inhibition of integrase lens epithelium-derived growth factor (IN-LEDGF/p75) interaction | researchgate.net |

| Thiazole-5-carboxamide (GPS491) | HIV-1, Adenovirus, Coronavirus | Alteration of RNA processing/accumulation | nih.govmdpi.com |

Topoisomerase Catalytic Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication, transcription, and recombination. nih.gov They function by creating transient breaks in the DNA backbone, allowing the strands to pass through each other and relieve supercoiling. nih.gov Inhibition of topoisomerase activity can lead to the accumulation of DNA damage and ultimately trigger cell death, making these enzymes attractive targets for cancer chemotherapy. nih.gov

Several imidazole-containing compounds have been investigated as topoisomerase inhibitors. Notably, imidazo[4,5-b]phenazines have been identified as dual inhibitors of topoisomerase I and IIα. ekb.eg One such compound, Methyl 2-(2-(p-tolyl)-1H-imidazo[4,5-b]phenazin-1-yl)acetate, which is a close structural analogue of this compound, has been synthesized and evaluated for its anticancer properties. ekb.eg Additionally, a bis-benzimidazole derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), has been shown to preferentially inhibit E. coli DNA topoisomerase I over its human counterpart, suggesting a potential for selective antibacterial activity. researchgate.net

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Imidazo[4,5-b]phenazines | Topoisomerase I/IIα | Dual inhibition | ekb.eg |

| 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA) | E. coli DNA topoisomerase I | Preferential inhibition | researchgate.net |

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. nih.gov Overexpression and activation of FAK are frequently observed in various types of cancer and are associated with tumor progression and metastasis. nih.gov Consequently, FAK has emerged as a promising target for the development of novel anticancer therapies. nih.gov

The development of FAK inhibitors has explored a range of chemical scaffolds, including those incorporating an imidazole or benzimidazole moiety. For example, a multi-kinase inhibitor with a 2-anilino-4-(benzimidazol-2-yl)-pyrimidine backbone has been shown to inhibit FAK. nih.gov Furthermore, diarylamino-1,3,5-triazine and imidazo[1,2-a] nih.govnih.govmdpi.comtriazine derivatives have also been designed and evaluated as FAK inhibitors. nih.gov These findings suggest that the imidazole core structure can be a valuable component in the design of potent and selective FAK inhibitors.

c-MYC G-quadruplex DNA Stabilization

The c-MYC oncogene is a key regulator of cell growth, proliferation, and apoptosis, and its dysregulation is a hallmark of many human cancers. olemiss.edu The promoter region of the c-MYC gene contains a guanine-rich sequence that can fold into a non-canonical DNA structure known as a G-quadruplex. mdpi.comnih.gov Stabilization of this G-quadruplex structure can act as a silencer, repressing the transcription of the c-MYC gene. nih.govnih.gov This has led to the exploration of small molecules that can bind to and stabilize the c-MYC G-quadruplex as a potential anticancer strategy. olemiss.edunih.gov

A variety of ligands have been shown to interact with and stabilize the c-MYC G-quadruplex, leading to the downregulation of c-MYC expression. nih.gov While direct studies on this compound are limited, the general principle of targeting this structure with small molecules is well-established. Research has shown that various compounds, including cationic porphyrins and 2,6-pyridin-dicarboxamide derivatives, can efficiently stabilize the c-MYC promoter quadruplex. nih.gov

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division. nih.gov Overexpression of Aurora kinases is common in many cancers and is often associated with poor prognosis. researchgate.net This has made them attractive targets for the development of anticancer drugs. nih.govmdpi.com

A number of small molecule inhibitors of Aurora kinases have been developed, some of which feature heterocyclic cores that are structurally related to imidazole. For instance, SNS-314, a potent and selective Aurora kinase inhibitor, is a thiazole derivative. nih.gov Furthermore, docking studies of Aurora-A kinase inhibitors have utilized a pyrazole-benzimidazole derivative, indicating that the imidazole scaffold can be accommodated within the ATP-binding site of these kinases. mdpi.com AMG 900 is another potent and selective small molecule inhibitor of Aurora kinases that has undergone clinical investigation. researchgate.net

| Compound | Target | Significance | Reference |

|---|---|---|---|

| SNS-314 | Aurora kinases | Potent and selective inhibitor | nih.gov |

| Pyrazole-benzimidazole derivative | Aurora-A kinase | Used in docking studies for inhibitor design | mdpi.com |

| AMG 900 | Aurora kinases A, B, and C | Orally active, potent, and selective inhibitor | researchgate.net |

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov There are two main isoforms, COX-1 and COX-2. mdpi.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. mdpi.com Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs. nih.gov

The imidazole scaffold is a key structural feature in several known COX-2 inhibitors. nih.gov Research has demonstrated that various imidazole derivatives exhibit potent and selective COX-2 inhibitory activity. For example, studies on arylidene-5(4H)-imidazolone scaffolds and 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines have yielded compounds with significant COX-2 inhibition. nih.govresearchgate.net These findings underscore the potential of imidazole-based compounds, such as this compound, to act as selective COX-2 inhibitors.

| Compound Class | Activity | Significance | Reference |

|---|---|---|---|

| Arylidene-5(4H)-imidazolones | Potent COX-2 inhibition (IC50 values in the range of 0.07-0.28 μM) | Promising hits for developing new anti-inflammatory agents | nih.gov |

| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | Potent and selective COX-2 inhibition | Designed as new potent COX-2 inhibitors | researchgate.net |

Structure Activity Relationship Sar Analysis of 1 O Tolyl 1h Imidazole 4 Carboxamide Derivatives

Impact of Substitutions on the Imidazole (B134444) Ring System

The imidazole ring is a core component of 1-(o-Tolyl)-1H-imidazole-4-carboxamide, and substitutions at its various positions have a profound impact on the molecule's biological activity. The electronic and steric properties of substituents at the N-1, C-2, C-4, and C-5 positions can influence the compound's interaction with biological targets, as well as its pharmacokinetic profile.

The substituent at the N-1 position of the imidazole ring plays a crucial role in orienting the molecule within a biological target and can significantly affect its potency. In the case of 1,5-diaryl-1H-imidazole-4-carboxylate derivatives, the nature of the aryl group at the N-1 position has been shown to influence synthetic accessibility, with electron-donating groups on the aniline-derived motif sometimes hindering product formation. nih.gov For instance, the presence of electron-donating methyl groups at the ortho- or para-positions on the N-1 aryl ring was found to impede the formation of the imidazole ring. nih.gov This suggests that both steric hindrance and the electronic nature of the N-1 substituent are important considerations in the synthesis and, by extension, the biological activity of these compounds.

While direct SAR studies on the N-1 tolyl group of this compound are limited, research on related N-substituted imidazole derivatives indicates that the nature of this substituent is a key determinant of activity. For example, in a series of N-substituted imidazoles, the type of group attached to the nitrogen atom was varied to modulate antimicrobial activity. nih.gov

Table 1: Impact of N-1 Aryl Substituents on the Synthesis of Imidazole-4-Carboxylates

| N-1 Aryl Substituent | Observation | Reference |

|---|---|---|

| Para-electron-withdrawing groups | Favorable for product formation | nih.gov |

The C-2 position of the imidazole ring is a common site for modification in the design of biologically active molecules. In the context of 1H-benzo[d]imidazole-4-carboxamide derivatives, which share a similar core structure, the introduction of five or six-membered N-heterocyclic moieties at the C-2 position has led to the development of potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. nih.gov This highlights the potential for significant activity modulation through C-2 substitution.

Furthermore, palladium-catalyzed C-H arylation has been successfully employed to introduce aryl groups at the C-2 position of imidazole-4-carboxylate precursors. researchgate.net This synthetic accessibility opens up avenues for exploring a wide range of C-2 aryl substituents to probe their impact on biological activity. Studies on other imidazole-containing scaffolds have shown that methylation of a sulfhydryl group at the C-2 position can dramatically decrease inhibitory activity against certain enzymes, suggesting that both the presence and nature of the substituent at this position are critical. researchgate.net

The carboxamide group at the C-4 position is a key functional group that can participate in hydrogen bonding interactions with biological targets. Modifications to this group can therefore have a significant impact on binding affinity and biological activity. For instance, in the development of PARP-1 inhibitors based on the 1H-benzo[d]imidazole-4-carboxamide scaffold, the carboxamide moiety is crucial for activity. nih.govresearchgate.net

Research on 5-formyl-1H-imidazole-4-carboxamide derivatives has shown that introducing various aromatic rings and amines at the C-4 carboxamide position can lead to compounds with inhibitory activity against the interaction between HIV-1 integrase and LEDGF/p75. researchgate.net This demonstrates the importance of exploring different substituents on the carboxamide nitrogen to optimize biological activity.

Table 2: Examples of C-4 Carboxamide Modifications and their Biological Relevance

| Scaffold | C-4 Carboxamide Modification | Biological Target/Activity | Reference |

|---|---|---|---|

| 1H-Benzo[d]imidazole-4-carboxamide | Maintained as a key pharmacophore | PARP-1 Inhibition | nih.govresearchgate.net |

Substituents at the C-5 position of the imidazole ring can also modulate biological activity. In the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates, it was observed that electron-withdrawing groups on the aryl ring at the C-5 position led to better yields compared to electron-donating groups. nih.gov This suggests that the electronic properties of the C-5 substituent can influence the chemical properties and potentially the biological activity of the molecule.

In a study of 5-carbonyl-1H-imidazole-4-carboxamide analogues, the introduction of various aromatic rings at the C-5 position was explored in the context of inhibiting the HIV-1 integrase-LEDGF/p75 interaction. researchgate.net This indicates that, similar to other positions on the imidazole ring, the C-5 position is a viable point for modification to fine-tune the biological profile of the compound.

Role of the o-Tolyl Moiety in Biological Activity and Selectivity

The o-tolyl group at the N-1 position of this compound is expected to play a significant role in defining the compound's biological activity and selectivity. The ortho-methyl group introduces steric bulk and alters the electronic properties of the phenyl ring, which can influence how the molecule fits into a binding pocket and interacts with specific residues.

In a study synthesizing 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the presence of the o-tolyl group was a key feature of the synthesized molecule. ijfmr.com While this study focused on the synthesis, the inclusion of this specific moiety suggests its importance in the design of new chemical entities. The steric hindrance provided by the ortho-methyl group can enforce a specific conformation on the molecule, potentially leading to higher selectivity for a particular biological target.

Influence of Linker Groups and Peripheral Substituents on Activity

The introduction of linker groups and peripheral substituents to the core this compound scaffold can further modulate its biological activity. In the context of benzimidazole-4-carboxamide PARP-1 inhibitors, different saturated nitrogen-containing heterocycles have been used as linker groups. nih.gov The analysis of these derivatives showed that a 1,4-diazepane group resulted in approximately twofold greater anti-proliferation activity compared to a piperazine group. nih.gov

Furthermore, the terminal substituents attached to these linkers are also crucial. For instance, a terminal 3-methyl-furanyl group exhibited robust PARP-1 inhibitory and anti-proliferation activity. nih.gov This demonstrates that the combination of the linker and the peripheral substituent can be optimized to enhance the desired biological effect.

Table 3: Influence of Linker and Terminal Groups on the Activity of Benzimidazole-4-carboxamide Derivatives

| Linker Group | Terminal Group | Observed Activity | Reference |

|---|---|---|---|

| 1,4-Diazepane | Varied | Higher anti-proliferation activity | nih.gov |

| Piperazine | Varied | Lower anti-proliferation activity | nih.gov |

Conformational Requirements for Optimized Biological Activity

The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining its interaction with biological targets and, consequently, its biological activity. For this compound and its derivatives, specific conformational features are believed to be essential for optimal efficacy. These requirements are dictated by the spatial arrangement of the substituted phenyl ring, the planarity of the imidazole core, and the orientation of the carboxamide group.

A critical conformational aspect for many biologically active molecules is the planarity of their core structures. In the case of this compound derivatives, the imidazole ring itself is planar. The degree to which the carboxamide group and the o-tolyl ring are coplanar with the imidazole ring can significantly impact biological activity. For instance, a twisted conformation, where the planes of the aromatic rings are at a significant dihedral angle to each other, has been observed in the crystal structure of some related benzimidazole (B57391) derivatives. This suggests that a non-planar conformation may be the bioactive one for certain targets.

The orientation of the carboxamide group is another crucial factor. Studies on similar heterocyclic carboxamides have shown that the carboxamide group can be constrained in a specific conformation due to intramolecular hydrogen bonding or other electronic interactions. This constrained geometry can pre-organize the molecule for optimal interaction with its biological target, often involving hydrogen bond donation or acceptance.

The table below summarizes key conformational features and their potential impact on the biological activity of this compound derivatives, based on findings from related structures.

| Conformational Feature | Description | Potential Impact on Biological Activity |

| Torsional Angle (Tolyl-Imidazole) | The angle of rotation around the bond connecting the o-tolyl group and the imidazole ring. | A specific, non-zero dihedral angle may be required for optimal fitting into a binding site, avoiding steric clashes and maximizing favorable interactions. |

| Planarity of the Imidazole-Carboxamide Moiety | The degree to which the carboxamide group is in the same plane as the imidazole ring. | A relatively planar conformation can facilitate stacking interactions with aromatic residues in a protein target. |

| Orientation of the Carboxamide Group | The spatial arrangement of the amide N-H and carbonyl groups. | A fixed orientation can be crucial for forming specific hydrogen bonds with the target receptor, a key determinant of binding affinity. |

| Overall Molecular Shape | The three-dimensional topology of the molecule resulting from the combination of all conformational features. | A "twisted" or "butterfly" conformation, as opposed to a fully planar one, might be the preferred bioactive conformation for certain biological targets. |

Computational Insights into this compound

Introduction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, offering profound insights into the behavior of molecules at an atomic level. These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of novel compounds with desired activities. This article focuses on the application of such computational techniques to the specific chemical entity this compound, exploring its binding modes, energetic profiles, and potential for structural modification through various in silico approaches.

Molecular Modeling and Computational Studies

Computational studies play a crucial role in understanding the structure-activity relationships (SAR) of bioactive molecules. For 1-(o-Tolyl)-1H-imidazole-4-carboxamide, these methods could provide a theoretical framework to guide future experimental work, from synthesis to biological evaluation.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. A thorough search of the scientific literature, however, did not yield specific molecular docking studies conducted on this compound. While research exists for other imidazole-4-carboxamide derivatives, detailing their interactions with various biological targets, data specifically pertaining to the o-tolyl substituted variant is not publicly available.

The analysis of ligand-target interactions, a key component of molecular docking, involves identifying specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand within the binding site of a biological target. Such analyses provide critical information for understanding the basis of molecular recognition. However, no specific studies detailing the ligand-target interactions and binding site characteristics for this compound have been reported in the available literature.

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide valuable data on molecular geometries, electronic energies, and reaction pathways.

Quantum chemical calculations can be employed to elucidate the energetic profiles of chemical reactions, helping to understand reaction mechanisms and predict the feasibility of synthetic routes. Computational studies on the reaction paths for the synthesis of some complex imidazole-4-carboxamides have been reported, revealing how substituents can influence regioselectivity. nih.govacs.org However, specific quantum chemical studies focused on the energetic profiles and reaction mechanisms involving this compound were not found in the searched literature.

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a query in virtual screening to identify other molecules with similar activity. Despite the utility of this approach, no pharmacophore models derived from or used for the virtual screening of compounds related to this compound have been published.

De novo design is a computational strategy for designing novel molecules with desired properties from scratch. This approach can be used to generate new chemical entities that fit a specific binding site or possess a particular pharmacophore. A review of the literature indicates that while de novo design is a widely used technique in drug discovery, its specific application to generate novel analogues of this compound has not been documented.

Future Research Directions and Unexplored Avenues for 1 O Tolyl 1h Imidazole 4 Carboxamide

Development of Novel and Green Synthetic Pathways for Analogues

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern medicinal chemistry. Future research should prioritize the development of novel and green synthetic pathways for 1-(o-Tolyl)-1H-imidazole-4-carboxamide and its analogues.

Current synthetic strategies for imidazole (B134444) derivatives often rely on multi-step procedures that may involve harsh reaction conditions, toxic solvents, and produce significant waste. Green chemistry approaches offer a sustainable alternative. Methodologies such as microwave-assisted organic synthesis (MAOS) have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including imidazoles. One-pot multi-component reactions (MCRs) represent another promising avenue, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste.

Furthermore, the exploration of eco-friendly solvents, such as water, ionic liquids, or deep eutectic solvents, and the use of reusable solid-supported catalysts could significantly enhance the green credentials of the synthetic process. The development of such pathways would not only be environmentally responsible but would also facilitate the rapid and cost-effective generation of a diverse library of this compound analogues for biological screening.

Exploration of New Biological Targets and Therapeutic Applications

The imidazole nucleus is a common feature in a multitude of clinically used drugs, demonstrating a wide spectrum of biological activities. Derivatives of imidazole have shown potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. Given this precedent, a crucial future direction is the comprehensive biological evaluation of this compound to identify its potential biological targets and therapeutic applications.

Anticancer Potential: A significant body of research points to the anticancer properties of imidazole derivatives. These compounds have been shown to target various components of cancer cell signaling pathways, including protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and ALK5. frontiersin.org Additionally, some imidazole-containing molecules interfere with microtubule dynamics, a validated target for cancer chemotherapy. A preclinical study on a 5-amino-1H-imidazole-4-carboxamide derivative identified it as a specific inhibitor of protein kinase C-ι (PKC-ι), showing efficacy against prostate carcinoma cells. bhsai.org Therefore, screening this compound against a panel of cancer cell lines and relevant protein kinases is a logical first step.

Antiviral Activity: The imidazole scaffold is also present in several antiviral drugs. Research has demonstrated the potential of imidazole derivatives to inhibit the replication of various viruses. mdpi.com Consequently, evaluating the antiviral activity of this compound against a range of viral pathogens is a worthy pursuit.

Advanced SAR Studies and Rational Lead Optimization Strategies

Once a promising biological activity is identified for this compound, the next critical step will be to conduct extensive Structure-Activity Relationship (SAR) studies. These studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity and are essential for optimizing lead compounds into viable drug candidates.

Systematic modifications to the core structure of this compound will be necessary. This will involve synthesizing a library of analogues with variations at key positions:

The o-Tolyl Group: The position and nature of the substituent on the phenyl ring can significantly impact activity. Analogues with methyl groups at the meta- and para-positions, as well as other substituents (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups) should be synthesized and evaluated.

The Imidazole Ring: Substitution on the imidazole ring itself can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.

The Carboxamide Moiety: Modifications to the carboxamide group, such as N-alkylation or replacement with other functional groups like esters or ketones, could lead to improved potency, selectivity, or pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to build predictive models based on the experimental data from these analogues. frontiersin.org These computational tools can help to identify the key structural features required for biological activity and guide the design of more potent and selective compounds. Lead optimization strategies will also focus on improving the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogues to enhance their drug-like characteristics.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be applied at various stages of the development of this compound and its analogues, from initial hit identification to lead optimization.

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.govnih.gov These models can then be used to virtually screen large compound libraries to identify novel imidazole derivatives with a high probability of being active against a specific target. nih.gov Furthermore, AI can be utilized to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed compounds, allowing for the early identification and filtering out of molecules with undesirable pharmacokinetic profiles. nih.govnih.gov

In Silico Screening and Molecular Dynamics: Computational techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound and its analogues with their biological targets. frontiersin.orgnih.gov This information is invaluable for understanding the molecular basis of their activity and for guiding the rational design of more potent inhibitors. frontiersin.orgnih.gov The use of AI can enhance these simulations by improving the accuracy of scoring functions and enabling the analysis of large and complex datasets. nih.gov

By embracing these computational approaches, the discovery and development process for novel drugs based on the this compound scaffold can be significantly accelerated, reducing both the time and cost associated with bringing a new therapeutic to market.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.